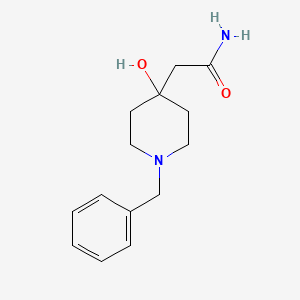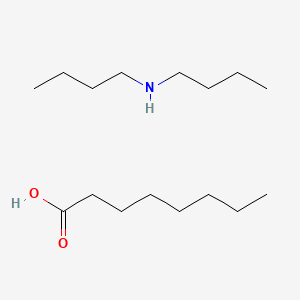
2-(苄氨基)-6-溴喹唑啉-4(3H)-酮
描述
Quinazolinones are a class of organic compounds with a quinazoline core structure. They are known for their diverse biological activities and are used in the development of various pharmaceuticals . The compound “2-(Benzylamino)-6-bromoquinazolin-4(3H)-one” is a derivative of quinazolinone, with a benzylamino group at the 2-position and a bromo group at the 6-position .
Synthesis Analysis
While specific synthesis methods for “2-(Benzylamino)-6-bromoquinazolin-4(3H)-one” are not available, quinazolinones can generally be synthesized from anthranilic acid or its derivatives . The benzylamino and bromo groups can potentially be introduced through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of “2-(Benzylamino)-6-bromoquinazolin-4(3H)-one” would consist of a quinazolinone core with a benzylamino group attached at the 2-position and a bromo group at the 6-position . Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including nucleophilic aromatic substitution, Grignard reaction, and cross-coupling reactions . The specific reactivity of “2-(Benzylamino)-6-bromoquinazolin-4(3H)-one” would depend on the electronic and steric effects of the benzylamino and bromo substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Benzylamino)-6-bromoquinazolin-4(3H)-one” would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, and its melting point would depend on the strength of intermolecular forces .科学研究应用
抗菌和抗病毒活性
2-(苄氨基)-6-溴喹唑啉-4(3H)-酮及其衍生物在抗菌和抗病毒活性方面显示出有希望的结果。Patel、Mistry 和 Desai(2006 年)合成了喹唑啉酮的衍生物,包括 2-烷基-6-溴-3,1-苯并恶嗪-4-酮,显示出抗菌特性 (Patel、Mistry 和 Desai,2006)。此外,Selvam 等人(2010 年)报道了新型 2,3-二取代喹唑啉-4(3H)-酮的合成,对单纯疱疹病毒和痘苗病毒表现出独特的抗病毒活性 (Selvam 等人,2010)。
降压特性
喹唑啉酮衍生物的另一个重要应用包括它们作为降压剂的潜力。Kumar、Tyagi 和 Srivastava(2003 年)合成了一系列 3-(取代芳基亚烷基)肼基乙酰氨基-2-甲基-6-溴-喹唑啉-4(3H)-酮,表现出显着的降压活性 (Kumar、Tyagi 和 Srivastava,2003)。
抗癌活性
探索喹唑啉酮衍生物的抗癌潜力也是一个重要的研究领域。例如,Nowak 等人(2014 年)报道了 6-(吗啉-4-基)苯并[h]喹唑啉-4(3H)-酮衍生物的合成,显示出有趣的抗癌活性 (Nowak 等人,2014)。
作用机制
安全和危害
属性
IUPAC Name |
2-(benzylamino)-6-bromo-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c16-11-6-7-13-12(8-11)14(20)19-15(18-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCROIPIEWHAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Br)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-6-bromoquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



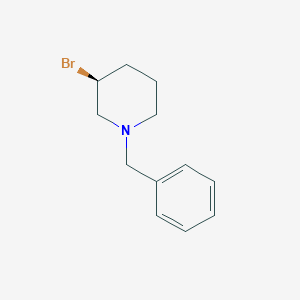
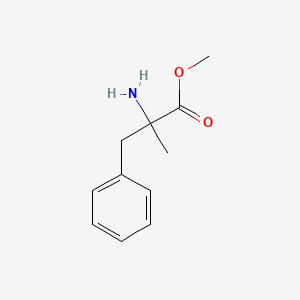
![2-[2-Hydroxy-5-(acetylamino)phenyl]benzothiazole](/img/structure/B3257134.png)
![(3aS,4S,6R,6aR)-6-(6-Hydroxy-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B3257145.png)
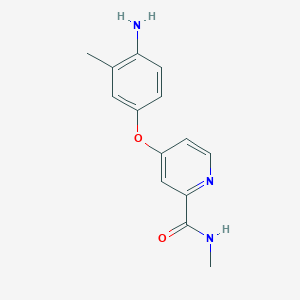

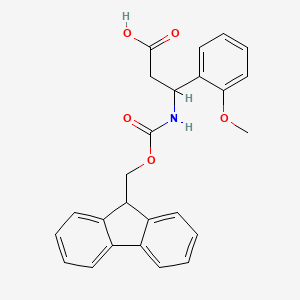
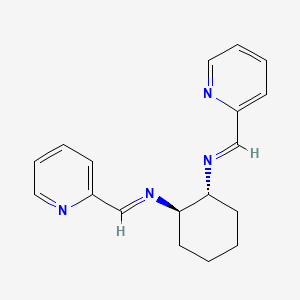
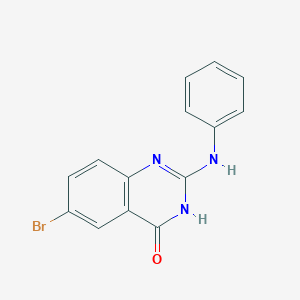
![3-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3257192.png)
![2,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B3257199.png)

